molecular formula C11H15BrO B1523335 1-(2-Bromophenyl)-3-methylbutan-2-ol CAS No. 1182952-29-9

1-(2-Bromophenyl)-3-methylbutan-2-ol

Cat. No. B1523335
M. Wt: 243.14 g/mol
InChI Key: LAWCUTIDZAWPCN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (temperature, pressure), and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of α-Methylenebutyrolactones : A method involving the reaction of 3-bromo-3-buten-1-ols with nickel carbonyl, yielding α-methylenebutyrolactones directly, highlights the utility of related brominated compounds in synthesizing complex lactones (MatsudaIsamu, 1978).

Biofuel Production

  • Anaerobic Production of Isobutanol : Engineered enzymes have enabled the anaerobic conversion of glucose to isobutanol, a biofuel, demonstrating an application of brominated compounds in metabolic engineering for sustainable energy sources (S. Bastian et al., 2011).

Chemical Reaction Studies

  • Autoxidation of Brominated Compounds : Studies on the autoxidation of optically active brominated butanes provide insights into the stereochemistry and reaction dynamics of brominated organics, relevant for understanding reaction mechanisms in organic chemistry (J. Howard et al., 1977).

Catalysis and Reaction Engineering

  • Ionic Liquid-Catalyzed Alkylation : The use of ionic liquids for the alkylation of isobutane with butenes demonstrates an application of brominated compounds in catalysis, offering a greener alternative to traditional acid-catalyzed processes (K. Yoo et al., 2004).

Physical Chemistry

  • Surface Behavior Studies : The measurement of surface tensions in mixtures containing bromobutane highlights the application of such compounds in understanding the physicochemical properties of liquid mixtures, relevant for the design of chemical processes and materials (B. Giner et al., 2005).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its hazards.


properties

IUPAC Name

1-(2-bromophenyl)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8,11,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWCUTIDZAWPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-methylbutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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